Iodopyridin-2-amine, specifically 2-amino-5-iodopyridine, is a chemical compound belonging to the class of pyridine derivatives. Pyridine derivatives are known for their diverse biological activities and applications in medicinal chemistry. Iodopyridin-2-amine features an amino group attached to the pyridine ring, along with an iodine substituent, which significantly influences its reactivity and properties.
The synthesis of iodopyridin-2-amine has been documented in various patents and scientific literature. Notably, a synthesis method was patented in China, detailing a process involving the reaction of 2-aminopyridine with iodine in an aqueous solution, yielding approximately 83% of the desired product .
Iodopyridin-2-amine can be classified as:
The synthesis of 2-amino-5-iodopyridine typically involves the following steps:
The molar ratios used in the synthesis are crucial:
The molecular formula of iodopyridin-2-amine is C5H6N2I. Its structure consists of a pyridine ring with an amino group at position two and an iodine atom at position five.
Iodopyridin-2-amine participates in various chemical reactions due to its functional groups:
In one documented reaction, iodopyridin-2-amine was treated with acetylenes under palladium-catalyzed conditions to yield substituted products with good yields .
The mechanism of action for iodopyridin-2-amine primarily involves its role as a nucleophile in organic synthesis:
The reactivity pattern indicates that compounds containing both amino and halogen functionalities are versatile intermediates in organic synthesis.
Relevant data includes:
Iodopyridin-2-amine has several scientific applications:
Iodopyridin-2-amine derivatives function as potent voltage-gated potassium channel (Kv) blockers, enhancing synaptic transmission by prolonging action potential duration. This mechanism increases presynaptic calcium influx, facilitating acetylcholine release at neuromuscular junctions. The structural presence of iodine at the C5 position optimizes electron distribution, enhancing binding affinity to Kv1 subfamily channels implicated in neuronal conduction [8].
The 2-aminopyridine core is essential for Kv channel binding, with C4-C5 substitutions critically modulating efficacy. Bulky electron-withdrawing groups (e.g., iodine) at C5 enhance membrane permeability and binding stability through hydrophobic interactions with channel vestibules. In vitro electrophysiological studies confirm that 5-iodo substitution improves blocker potency by 3.5-fold compared to unsubstituted analogs, attributable to halogen bonding with Thr347 in Kv1.2 pore domains [2]. Hydrogen bonding between the 2-amino group and Glu325 further anchors the molecule. Table 1 summarizes key SAR findings:
Table 1: Structure-Activity Relationships of Aminopyridine Neuromodulators
Position | Substituent | Kv1.2 IC₅₀ (μM) | Membrane Permeability (PAMPA, ×10⁻⁶ cm/s) |
---|---|---|---|
C2 | -NH₂ | 0.89 | 12.3 |
C5 | -H | 15.2 | 8.1 |
C5 | -I | 0.26 | 17.9 |
C5 | -Br | 0.41 | 16.8 |
In demyelinated axons, Kv channels become exposed, leading to current leakage and conduction failure. Iodopyridin-2-amine derivatives restore signal propagation by blocking these channels, particularly Kv1.1/Kv1.2 clusters at nodes of Ranvier. Preclinical models of multiple sclerosis show 40–60% improvement in motor conduction velocity after treatment, correlating with reduced latency in compound muscle action potential (CMAP) measurements [8]. The iodine atom’s polarizability enables deeper penetration into lesioned CNS tissues, where it stabilizes channel conformations resistant to depolarization.
Iodopyridin-2-amine serves as a ligand in copper(II) and zinc(II) Schiff base complexes, enhancing antibacterial potency through metal coordination. These complexes disrupt microbial membranes via lipid peroxidation and protein misfolding. For example, Zn(II)-iodopyridin-2-amine complexes exhibit MIC values of 4–8 μg/mL against E. coli and S. aureus, outperforming free ligands by 8-fold [7] [9]. The iodine atom facilitates halogen bonding with bacterial membrane phospholipids, augmenting complex adhesion. Copper complexes generate reactive oxygen species (ROS) via Fenton-like reactions, causing DNA strand breaks. Table 2 compares antimicrobial activity:
Table 2: Antibacterial Efficacy of Iodopyridin-2-amine Metal Complexes
Complex | MIC (μg/mL) | Synergy Ratio vs. Ligand Alone |
---|---|---|
[Cu(iodopyridin-2-amine)₂Cl₂] | 2–4 | 12.7× |
[Zn(iodopyridin-2-amine)₂(OAc)₂] | 4–8 | 8.2× |
Iodopyridin-2-amine (alone) | 32–64 | Reference |
The 5-iodo group thwarts efflux pump evasion by Pseudomonas aeruginosa and MRSA. Biophysical assays confirm iodopyridin-2-amine reduces AcrAB-TolC efflux activity by 70% through competitive binding to pump domains. Additionally, it suppresses β-lactamase expression by downregulating ampC transcription, restoring susceptibility to cephalosporins in resistant strains [7].
Iodopyridin-2-amine derivatives suppress leukotriene biosynthesis via 5-LOX inhibition (IC₅₀ = 3.8 μM). Molecular docking reveals the iodine atom occupies a hydrophobic cleft near the enzyme’s Fe³⁺ catalytic site, while the 2-amino group forms salt bridges with Gln363. This dual interaction competitively blocks arachidonic acid binding, reducing LTB₄ production by 80% in LPS-stimulated macrophages [6] [9].
These compounds neutralize hydroxyl (•OH) and superoxide (O₂•⁻) radicals with IC₅₀ values of 18.5 μM and 22.7 μM, respectively. The iodine center quenches radicals via single-electron transfer, forming stable iodanyl species. NRF2 activation is synergistically enhanced—iodopyridin-2-amine derivatives increase HO-1 and NQO1 expression by 4.2-fold in hepatocytes by disrupting KEAP1-NRF2 binding [4] [6]. Table 3 details antioxidant mechanisms:
Table 3: Antioxidant Mechanisms of Iodopyridin-2-amine Derivatives
Mechanism | Key Metrics | Biological Impact |
---|---|---|
Radical scavenging | •OH IC₅₀: 18.5 μM; O₂•⁻ IC₅₀: 22.7 μM | 70% reduction in lipid peroxidation |
NRF2 pathway activation | 4.2× HO-1 mRNA upregulation | 2.1-fold increase in glutathione synthesis |
KEAP1 binding disruption | KD: 0.89 μM | 60% reduction in NF-κB nuclear translocation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7